molecular formula C19H21ClF3N3O B2867384 2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034331-44-5

2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2867384
CAS No.: 2034331-44-5
M. Wt: 399.84
InChI Key: LBIOOKPNRVMEKT-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known to confer diverse biological activities . The structure incorporates a 2-chlorophenylacetamide moiety and a trifluoromethyl-substituted pyrazole, linked to a cyclopentyl group via a flexible ethyl chain. The presence of the trifluoromethyl group is a common strategy to enhance metabolic stability and membrane permeability. This compound is of significant interest for investigating the structure-activity relationships (SAR) of pyrazole-based bioactive molecules. Pyrazole and pyrazoline derivatives have demonstrated a wide spectrum of pharmacological effects in scientific literature, including potential antimicrobial, anti-inflammatory, and anticancer activities . Specifically, 3-(trifluoromethyl)-1H-pyrazole derivatives are valuable intermediates in developing cannabinoid CB1 receptor antagonists and other therapeutic agents . Researchers can utilize this chemical as a key intermediate or a reference standard in drug discovery programs, particularly for synthesizing and evaluating novel molecules targeting various enzyme systems and receptors. Applications: For Research Use Only. This product is intended for use in laboratory research only. It is strictly prohibited for diagnostic, therapeutic, or personal use. This compound is suited for use as a building block in medicinal chemistry, a candidate for high-throughput screening, and a tool compound in mechanistic studies.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N3O/c20-16-8-4-1-5-14(16)13-18(27)26(15-6-2-3-7-15)12-11-25-10-9-17(24-25)19(21,22)23/h1,4-5,8-10,15H,2-3,6-7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIOOKPNRVMEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

The synthesis of 2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide involves three key stages: (1) preparation of the 2-(2-chlorophenyl)acetic acid precursor, (2) synthesis of the N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)amine intermediate, and (3) amide bond formation.

Synthesis of 2-(2-Chlorophenyl)acetic Acid Derivatives

The 2-(2-chlorophenyl)acetic acid moiety is typically synthesized via Friedel-Crafts alkylation or Grignard reactions. A modified approach adapted from iodobenzene diacetate-mediated oxidation (derived from) involves:

  • Grignard Reaction :

    • 2-Chlorophenylmagnesium bromide is reacted with ethyl cyanoacetate in tetrahydrofuran (THF) at −78°C to form 2-(2-chlorophenyl)-3-ethoxy-3-oxopropanenitrile.
    • Conditions : N₂ atmosphere, 12-hour stirring, 72% yield.
  • Hydrolysis :

    • The nitrile intermediate undergoes acidic hydrolysis (6 M HCl, reflux, 8 h) to yield 2-(2-chlorophenyl)acetic acid.
    • Purification : Recrystallization from ethanol/water (1:3), 89% purity by HPLC.

Table 1: Key Parameters for 2-(2-Chlorophenyl)acetic Acid Synthesis

Step Reagents Temperature Yield Purity
Grignard Reaction Ethyl cyanoacetate −78°C 72% 85%
Hydrolysis 6 M HCl Reflux 68% 89%

Preparation of N-Cyclopentyl-N-(2-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)ethyl)amine

This bifunctional amine component requires sequential modifications:

Pyrazole Ring Formation
  • Cyclocondensation : 1,1,1-Trifluoro-2,4-pentanedione reacts with hydrazine hydrate in ethanol (80°C, 6 h) to form 3-(trifluoromethyl)-1H-pyrazole (87% yield).
  • N-Alkylation : The pyrazole undergoes alkylation with 1,2-dibromoethane in dimethylformamide (DMF) using K₂CO₃ (60°C, 24 h), yielding 1-(2-bromoethyl)-3-(trifluoromethyl)-1H-pyrazole (64% yield).
Cyclopentylamine Integration
  • Nucleophilic Substitution : 1-(2-Bromoethyl)-3-(trifluoromethyl)-1H-pyrazole reacts with cyclopentylamine in acetonitrile (NaI catalyst, 70°C, 48 h) to form the target amine.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) achieves 91% purity.

Table 2: Amine Intermediate Synthesis Data

Reaction Conditions Yield Purity
Pyrazole Formation Ethanol, 80°C 87% 95%
N-Alkylation DMF, K₂CO₃, 60°C 64% 88%
Cyclopentyl Substitution Acetonitrile, 70°C 58% 91%

Amide Bond Formation

The final step couples the acid and amine components via two primary methods:

Acid Chloride Route
  • Chlorination : 2-(2-Chlorophenyl)acetic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (40°C, 4 h) to form the acid chloride (94% conversion).
  • Coupling : The acid chloride reacts with the amine intermediate in THF with triethylamine (0°C → RT, 12 h), yielding the target acetamide (76% yield).
Carbodiimide-Mediated Coupling
  • Activation : 2-(2-Chlorophenyl)acetic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
  • Amine Addition : The amine is added at 0°C, stirred for 24 h (68% yield, >99% purity).

Table 3: Amidation Efficiency Comparison

Method Reagents Yield Purity
Acid Chloride SOCl₂, Et₃N 76% 93%
Carbodiimide EDCI/HOBt 68% 99%

Optimization of Reaction Conditions

Solvent Effects on Amidation

  • Polar Aprotic Solvents : DMF improves carbodiimide-mediated coupling yields (68%) compared to THF (52%) due to enhanced reagent solubility.
  • Temperature Control : Maintaining 0°C during initial mixing prevents exothermic decomposition of intermediates.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases N-alkylation rates by 40% in biphasic systems.
  • Microwave Assistance : Pyrazole cyclocondensation time reduces from 6 h to 45 min under microwave irradiation (150 W) without yield loss.

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis :
    • Microreactors achieve 98% conversion in Grignard reactions with residence times <10 min.
  • Green Chemistry Metrics :
    • Solvent recovery systems reduce E-factor from 32 to 8.5 in amidation steps.
  • Quality Control :
    • In-line FTIR monitors acid chloride formation, ensuring >99% conversion before amine addition.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamide Derivatives

(a) 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide
  • Structure : Differs in the substitution of a 2-ethyl-6-methylphenyl group and a chiral methoxy-methylethyl amine.
(b) 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide
  • Structure : Replaces the 2-chlorophenyl with 2-fluorophenyl and substitutes cyclopentyl with cyclopropyl.
  • Properties : Molecular weight = 327.28 g/mol. The smaller cyclopropyl ring may reduce steric hindrance, while fluorine’s electronegativity could alter electronic interactions compared to chlorine .

Heterocyclic Modifications

(a) CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide)
  • Structure: Incorporates a thieno-pyridine and oxadiazole ring instead of pyrazole.
(b) Methyl (2E)-2-(2-{[6-(2-cyanophenoxy)pyrimidin-4-yl]oxy}phenyl)-3-methoxyacrylate
  • Structure: Features a pyrimidine core and cyanophenoxy group, diverging significantly from the acetamide backbone.
  • Properties : The acrylate ester increases hydrolytic instability, contrasting with the acetamide’s resistance to hydrolysis .

Physicochemical and Electronic Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Solubility (Evidence)
Target Compound C₁₉H₂₁ClF₃N₃O ~399.4* 2-chlorophenyl, cyclopentyl, trifluoromethylpyrazole Not reported
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide C₁₅H₁₃F₄N₃O 327.28 2-fluorophenyl, cyclopropyl, trifluoromethylpyrazole Not reported
CPA C₂₆H₂₂ClN₅O₂S₂ 548.07 2-chlorophenyl, thieno-pyridine, oxadiazole Soluble in acetone, ethanol, water
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide C₁₅H₂₁ClNO₂ 282.78 2-ethyl-6-methylphenyl, methoxy-methylethyl Likely polar aprotic solvents

*Calculated based on structural formula.

Key Structural and Functional Differences

Chlorophenyl vs.

Cyclopentyl vs. Cyclopropyl : The larger cyclopentyl ring in the target compound may improve conformational flexibility for target binding compared to cyclopropyl-containing analogs .

Pyrazole vs. Oxadiazole/Thieno-pyridine: The trifluoromethylpyrazole in the target compound balances electronic effects (via CF₃) and aromaticity, whereas oxadiazole/thieno-pyridine systems in CPA increase rigidity and π-π stacking .

Biological Activity

2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide, with the CAS number 2034331-44-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H21ClF3N3OC_{19}H_{21}ClF_{3}N_{3}O, with a molecular weight of approximately 399.8 g/mol. The structure includes a chlorophenyl group, a cyclopentyl moiety, and a trifluoromethyl-substituted pyrazole, which are critical for its biological activity.

PropertyValue
CAS Number2034331-44-5
Molecular FormulaC19H21ClF3N3O
Molecular Weight399.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's affinity for target proteins. Research indicates that compounds with similar structures exhibit inhibitory effects on key enzymes involved in inflammatory and cancer pathways.

Antiinflammatory Activity

Studies have shown that derivatives containing trifluoromethyl groups can exhibit significant anti-inflammatory properties. For instance, compounds with similar structural features have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

Anticancer Activity

Recent investigations into related compounds suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar pyrazole derivatives have been reported to inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways .

Case Studies

  • In Vivo Studies : A study evaluated the anti-inflammatory effects of a structurally related compound in a carrageenan-induced paw edema model in rats. The compound exhibited significant reduction in edema compared to controls, suggesting strong anti-inflammatory activity.
  • Anticancer Efficacy : In vitro assays on cancer cell lines revealed that compounds similar to this compound showed IC50 values in the low micromolar range against breast and colon cancer cells, indicating promising anticancer potential .

Toxicological Profile

While the therapeutic benefits are notable, understanding the toxicological profile is crucial for clinical applications. Preliminary studies suggest moderate toxicity at high doses; however, detailed toxicological assessments are required to establish safety margins for human use.

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